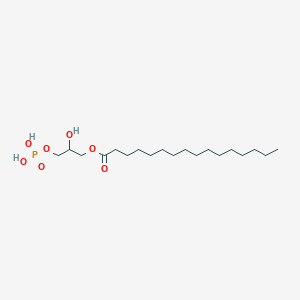
1-Palmitoylglycerol 3-phosphate
Descripción general
Descripción
1-Palmitoylglycerol 3-phosphate is a glycerophospholipid, a class of lipids that are a major component of all cell membranes. They can form lipid bilayers because of their amphiphilic characteristic. The synthesis and characterization of glycerophospholipids have been a subject of interest due to their biological significance and their role in nutrition, particularly in infant formulas where structured triglycerides are important .
Synthesis Analysis
The synthesis of glycerophospholipids like 1-palmitoylglycerol 3-phosphate involves various chemical reactions. For instance, the synthesis of 1-oleoyl-2-palmitoyl glycerol-3-phosphoryl-1′-glycerol was achieved by reacting a diacyl-glycerol iodohydrin with the silver salt of a protected glycerol phosphate, followed by deprotection to yield the phosphatidyl glycerol . Another related compound, 1,3-dioleoyl-2-palmitoylglycerol, was synthesized through a two-step process involving enzymatic reactions with sn1,3-regiospecific lipases, which are crucial for achieving high purity and yield .
Molecular Structure Analysis
The molecular structure of glycerophospholipids consists of a glycerol backbone, fatty acid chains, and a phosphate group. The fatty acid chains can vary, as seen in the synthesis of different derivatives, such as 1-palmitoyl-2-pyrenedecanoyl-sn-glycero derivatives of various phospholipids . The stereochemical configuration of these molecules is important for their biological function, as demonstrated in the synthesis of 1-oleoyl-2-palmitoyl glycerol-3-phosphoryl-1′-glycerol, which was confirmed to have the same configuration as naturally occurring substances .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of glycerophospholipids are often regiospecific and can include steps like alcoholysis, esterification, and acidolysis. For example, the synthesis of 1,3-oleoyl-2-palmitoylglycerol involved alcoholysis of tripalmitin followed by esterification with oleic acid . The synthesis of glycerol-1,3-diphosphate, a related compound, involved esterification, reaction with silver salts, and deprotection steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycerophospholipids are influenced by their acyl chains and head groups. For example, the thermotropic behavior of 1-palmitoyl-2-pyrenedecanoyl-sn-glycero derivatives was studied using fluorescence spectroscopy and differential scanning calorimetry, revealing transitions due to the melting of the lipid acyl chains . The preference of these lipids for the fluid phase in bilayers was also noted, which is independent of the head group . The enzymatic synthesis processes also highlight the importance of reaction conditions such as water activity, solvent choice, and enzyme selection for achieving high yields and purity .
Aplicaciones Científicas De Investigación
Enzyme Specificity and Reaction Kinetics
1-Palmitoylglycerol 3-phosphate is a key substrate in various biochemical processes, particularly involving acyltransferases. The enzyme 1-acylglycerol 3-phosphate acyltransferase from rat liver microsomes, for instance, shows specificity for acyl-coenzyme A (CoA) and 1-acylglycerol 3-phosphate, indicating its role in lipid metabolism and synthesis (Barden & Cleland, 1969). Similarly, in Escherichia coli, the enzyme sn-glycerol 3-phosphate acryltransferase utilizes palmitoyl-ACP to form primarily 1-acylglycerol-P, signifying its involvement in bacterial lipid biosynthesis (Rock, Goelz & Cronan, 1981).
Lipid Biosynthesis and Modification
1-Palmitoylglycerol 3-phosphate plays a crucial role in lipid biosynthesis and modification. Glycerol 3-phosphate acyltransferases from plant chloroplasts, like pea and spinach, show absolute specificity for glycerol 3-phosphate as an acyl acceptor and preferentially use the oleoyl group, suggesting its critical function in plant lipid metabolism (Frentzen, Heinz, McKeon & Stumpf, 2005). In addition, the mitochondrial enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase (mtGPAT1) in primary rat adipocytes modulates triacylglycerol and glycerophospholipid biosynthesis, highlighting its importance in mammalian fat metabolism (Bronnikov, Aboulaich, Vener & Strålfors, 2008).
Triacylglycerol Synthesis and Enzymatic Properties
The synthesis of triacylglycerols, involving 1-palmitoylglycerol 3-phosphate, is also a significant area of research. For instance, the enzyme GPAT from oil palm tissues shows a preference for palmitate, highlighting its role in palm oil production (Manaf & Harwood, 2000). Understanding the enzymatic properties and activities of glycerol 3-phosphate acyltransferases in various organisms, like E. coli and rabbit hearts, provides insights into lipid biosynthesis and its regulation (Kito, Ishinaga & Nishihara, 1978).
Propiedades
IUPAC Name |
(2-hydroxy-3-phosphonooxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYKPRNFWPPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865026 | |
| Record name | 2-Hydroxy-3-(phosphonooxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPA(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Palmitoylglycerol 3-phosphate | |
CAS RN |
22002-85-3 | |
| Record name | 1-Palmitoyllysophosphatidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22002-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-lysophosphatidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(phosphonooxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-(phosphonooxy)propyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



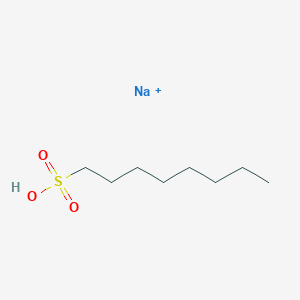

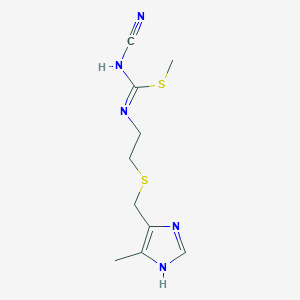
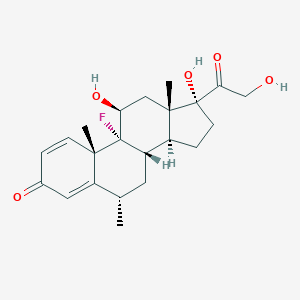

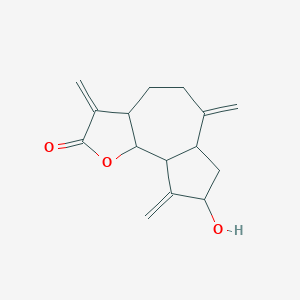
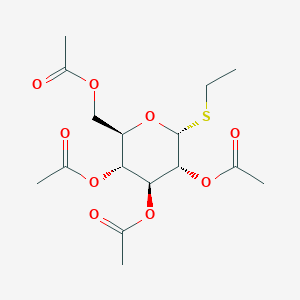
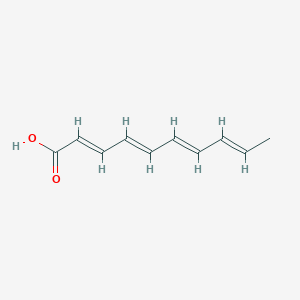
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
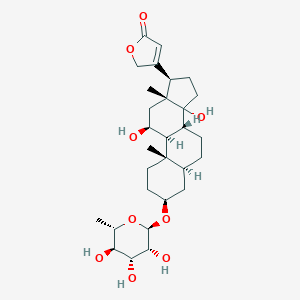

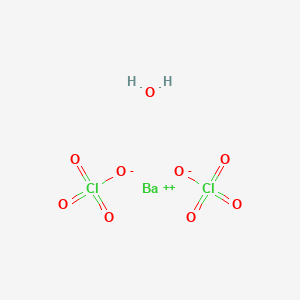
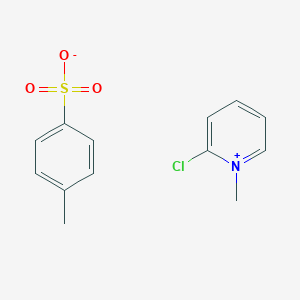
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)